molecular formula C18H14ClNOS B14145325 7-Chloro-2-phenyl-1,2,3,10-tetrahydrophenothiazin-4-one CAS No. 89193-74-8

7-Chloro-2-phenyl-1,2,3,10-tetrahydrophenothiazin-4-one

Cat. No.: B14145325
CAS No.: 89193-74-8
M. Wt: 327.8 g/mol
InChI Key: MBZKWTIRQYBDQW-UHFFFAOYSA-N
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Description

7-Chloro-2-phenyl-1,2,3,10-tetrahydrophenothiazin-4-one is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse biological activities and have been extensively studied for their therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-phenyl-1,2,3,10-tetrahydrophenothiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylthiourea with 2-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solvent-free reactions and the use of non-toxic catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-phenyl-1,2,3,10-tetrahydrophenothiazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenothiazine derivatives.

Scientific Research Applications

7-Chloro-2-phenyl-1,2,3,10-tetrahydrophenothiazin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various phenothiazine derivatives.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-Chloro-2-phenyl-1,2,3,10-tetrahydrophenothiazin-4-one involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes, leading to altered cellular processes. Additionally, it may interact with neurotransmitter receptors, modulating their activity and influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Thioridazine: Known for its use in treating schizophrenia.

    Fluphenazine: Used as an antipsychotic medication.

Uniqueness

7-Chloro-2-phenyl-1,2,3,10-tetrahydrophenothiazin-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

89193-74-8

Molecular Formula

C18H14ClNOS

Molecular Weight

327.8 g/mol

IUPAC Name

7-chloro-2-phenyl-1,2,3,10-tetrahydrophenothiazin-4-one

InChI

InChI=1S/C18H14ClNOS/c19-13-6-7-14-17(10-13)22-18-15(20-14)8-12(9-16(18)21)11-4-2-1-3-5-11/h1-7,10,12,20H,8-9H2

InChI Key

MBZKWTIRQYBDQW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(S2)C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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